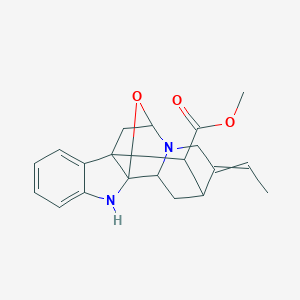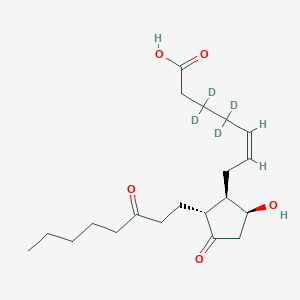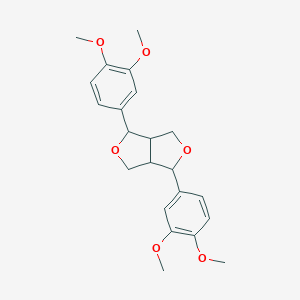
Vasicinol
Übersicht
Beschreibung
Vasicinol is a quinazoline alkaloid . It shows bronchodilator action in vitro but bronchoconstrictor action in vivo . Vasicinol was shown to have an antianaphylactic action . It has been found within Peganum harmala . Vasicinol has also been studied in combination with the related alkaloid vasicine .
Synthesis Analysis
Vasicinol and structurally related quinazolines have been an area of interest for researchers all around the world . The metabolic pathway of Vasicinol in vivo and in vitro mainly involved monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation .Molecular Structure Analysis
The molecular formula of Vasicinol is C11H12N2O2 . The average mass is 204.225 Da and the monoisotopic mass is 204.089874 Da .Chemical Reactions Analysis
The main metabolic soft spots in the chemical structure of Vasicinol were the 3-hydroxyl group and the C-9 site . The metabolic pathway of Vasicinol in vivo and in vitro mainly involved monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation .Physical And Chemical Properties Analysis
The physical and chemical properties of Vasicinol include a molecular formula of C11H12N2O2 and an average mass of 204.225 Da .Wissenschaftliche Forschungsanwendungen
Respiratory Ailments Treatment
Vasicinol, derived from the shrub Adhatoda vasica, is prominently used for treating various respiratory tract ailments. It has been traditionally used in herbal medicine for its bronchodilatory, mucolytic, and expectorant properties, making it beneficial for conditions such as asthma, bronchitis, and cough .
Antimicrobial Activity
Research has shown that extracts containing Vasicinol exhibit significant inhibitory action against bacteria such as Escherichia coli and Staphylococcus aureus. This suggests its potential application as an antimicrobial agent in treating bacterial infections .
Metabolic Disorders Management
The leaves extract of A. vasica, which contains Vasicinol, has been studied for managing metabolic disorders. Studies suggest that enzymatic regulations through the use of Vasicinol could be an effective approach to control metabolic irregularities .
4. In Vivo and In Vitro Metabolism Studies Vasicinol has been the subject of metabolism studies both in vivo and in vitro. These studies aim to understand the metabolic route of Vasicinol in organisms, which is crucial for its development as a therapeutic agent .
Pharmaceutical Research
The compound’s structure and biological attributes have made it an area of interest in pharmaceutical research. Studies focus on its biosynthesis, synthesis, and the design of synthetic analogues, which could lead to the development of new drugs .
Bioactive Compound Studies
Vasicinol is also being studied for its bioactive properties. This includes research into its pharmacological effects and potential applications in treating various diseases beyond respiratory conditions .
Wirkmechanismus
Target of Action
Vasicinol, also known as Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, ®-, primarily targets the Toll-like receptor 7 (TLR7) . TLR7 is a crucial member of the pattern recognition receptors (PRRs) that play a critical role in the innate immune response .
Mode of Action
Vasicinol interacts with its target, TLR7, and triggers an immune response. This interaction results in the activation of the immune system, which can lead to antiviral activity . Vasicinol also exhibits bronchodilatory activity both in vitro and in vivo .
Biochemical Pathways
The interaction of Vasicinol with TLR7 affects the innate immune response pathway . This interaction can lead to the activation of downstream effects that result in an antiviral immune response .
Pharmacokinetics
The pharmacokinetics of Vasicinol involves various metabolic processes including monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation . The main metabolic soft spots in the chemical structure of Vasicinol are the 3-hydroxyl group and the C-9 site . Renal clearance is the major excretion pathway of Vasicinol .
Result of Action
The interaction of Vasicinol with TLR7 results in the activation of the immune system, leading to antiviral activity . Furthermore, Vasicinol exhibits bronchodilatory activity, which can be beneficial in the treatment of respiratory ailments .
Action Environment
The action, efficacy, and stability of Vasicinol can be influenced by various environmental factors. For instance, the type of explant selected, basal media, organic carbon source, type and concentration of plant growth regulators, media derivatives including gelling agent and the culture conditions were all taken into account
Eigenschaften
IUPAC Name |
(3R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-8-1-2-9-7(5-8)6-13-4-3-10(15)11(13)12-9/h1-2,5,10,14-15H,3-4,6H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFMOGRHGUPGMA-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=C(C=CC(=C3)O)N=C2C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=C(C=CC(=C3)O)N=C2[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198841 | |
| Record name | Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- | |
CAS RN |
5081-51-6 | |
| Record name | Vasicinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005081516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo(2,1-b)quinazoline-3,7-diol, 1,2,3,9-tetrahydro-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)


![4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B200966.png)

